molecular formula C7H5BrF2 B1654382 5-Bromo-2-fluorobenzyl fluoride CAS No. 2244085-31-0

5-Bromo-2-fluorobenzyl fluoride

Cat. No.: B1654382
CAS No.: 2244085-31-0
M. Wt: 207.01
InChI Key: WLUQQKYPYRYMHY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzyl fluoride (CAS: Not explicitly provided; structurally inferred from analogs) is a halogenated aromatic compound featuring a benzyl group substituted with bromine at the 5-position and fluorine at the 2-position, with an additional fluorine atom at the benzyl methyl position. This compound is a derivative of benzyl halides, a class of molecules widely used in organic synthesis, particularly in nucleophilic substitution reactions and as intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQQKYPYRYMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262937
Record name Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244085-31-0
Record name Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2244085-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-1-fluoro-2-(fluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzyl fluoride typically involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . This process ensures the selective introduction of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorobenzyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Coupling Products: Biphenyl derivatives are commonly formed in coupling reactions.

Scientific Research Applications

5-Bromo-2-fluorobenzyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzyl fluoride involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product . The presence of electron-withdrawing groups such as bromine and fluorine influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

5-Bromo-2-fluorobenzyl Bromide (CAS: 99725-12-9)

  • Structure : Differs by replacing the benzyl fluoride group with bromide.
  • Reactivity : The bromine atom enhances electrophilicity, making it more reactive in Suzuki couplings and alkylation reactions compared to the fluoride analog. For example, it is used to synthesize amines like N-(5-bromo-2-fluorobenzyl)-N-methylamine (SC-30224) .
  • Physical Properties : Higher molecular weight (C₇H₅Br₂F vs. C₇H₅BrF₂) and boiling point compared to the fluoride derivative (exact data unavailable, but inferred from similar bromides in ).
  • Applications : Preferred in cross-coupling reactions due to bromine’s superior leaving-group ability .

5-Bromo-2-fluorobenzyl Alcohol (CAS: 99725-13-0)

  • Structure : Features a hydroxyl (-OH) group instead of fluoride at the benzyl position.
  • Reactivity : Less electrophilic than halides; typically used in oxidation reactions or as a precursor for esters and ethers.
  • Physical Properties : Lower boiling point than halide analogs due to hydrogen bonding (data inferred from alcohol analogs in ).
  • Applications : Intermediate in synthesizing pharmaceuticals and fine chemicals .

3-Bromo-4-fluorobenzyl Bromide (CAS: 78239-71-1)

  • Structure : Positional isomer with bromine and fluorine at the 3- and 4-positions, respectively.
  • Reactivity : Altered regioselectivity in reactions due to substituent positions. For instance, steric effects may slow nucleophilic attacks compared to the 5-bromo-2-fluoro isomer.
  • Applications : Used in custom synthesis of heterocycles and ligands .

Comparison of Physicochemical Properties

Compound Molecular Formula CAS Number Molecular Weight Key Properties (Inferred/Reported)
5-Bromo-2-fluorobenzyl fluoride C₇H₅BrF₂ Not available 223.02 g/mol Likely lower bp than bromide analogs
5-Bromo-2-fluorobenzyl bromide C₇H₅Br₂F 99725-12-9 285.83 g/mol bp ~162–164°C (similar to )
5-Bromo-2-fluorophenylboronic acid C₆H₅BBrF₂O₂ 112204-57-6 237.82 g/mol Used in Suzuki-Miyaura couplings

Research Trends and Gaps

  • Crystallography : Derivatives like 5-bromo-2-(2-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran () demonstrate structural versatility in crystal engineering.
  • Unmet Needs : Direct data on this compound’s synthesis, stability, and applications remains sparse, highlighting opportunities for future studies.

Biological Activity

5-Bromo-2-fluorobenzyl fluoride is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrFC_7H_6BrF, with a molecular weight of approximately 195.03 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptors : The compound may bind to various receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as neuropsychiatric disorders.
  • Enzymes : It may modulate enzyme activity, affecting metabolic pathways within cells.

Research indicates that the compound can act as both an agonist and antagonist depending on the biological context, which underscores its versatility in pharmacological applications.

Antimalarial Activity

This compound and its derivatives have shown potential antimalarial properties. Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound may also inhibit malaria parasite growth. Studies focused on optimizing lead compounds for antimalarial activity indicated significant effects against P. falciparum, warranting further investigation into this compound's potential as an antimalarial agent .

Receptor Modulation

The compound's unique structure enables it to potentially interact with various receptors involved in neuropsychiatric conditions. Research into structurally related compounds has revealed that variations in substituents can significantly affect receptor affinity and selectivity. This highlights the importance of structural optimization in developing effective therapeutics based on this compound.

Antimalarial Efficacy Study

In a study aimed at optimizing lead compounds for antimalarial activity, derivatives similar to this compound were evaluated for their potency against P. falciparum. Results indicated significant activity, supporting the exploration of this compound as a potential antimalarial agent.

Receptor Interaction Studies

Research investigating the binding properties of structurally related compounds revealed that modifications in substituents markedly influence receptor affinity. For instance, studies demonstrated that specific substitutions could enhance binding to targets associated with neuropsychiatric disorders, emphasizing the need for careful structural design in drug development.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Bromine and fluorine at positions 5 and 2Potential antimalarial; receptor modulation
5-(5-Bromo-2-chlorophenyl)imidazolidine-2,4-dione Contains chlorine instead of fluorineAnticonvulsant and antibacterial properties
5-(5-Bromo-2-nitrophenyl)imidazolidine-2,4-dione Nitrogen substitutionInvestigated for similar pharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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